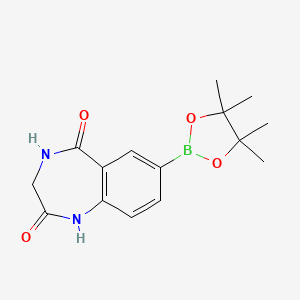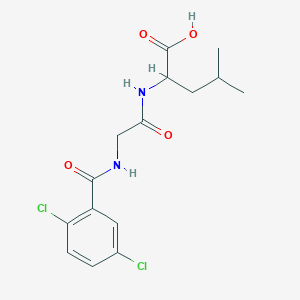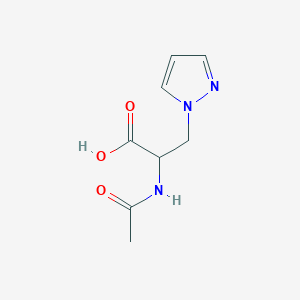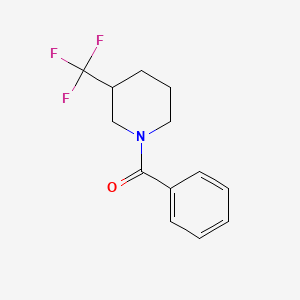
4-(6-Chloropyridin-2-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chloropyridin-2-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties, making it a versatile scaffold for drug design and other applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloropyridin-2-yl)thiazol-2-amine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: The compound is used in the development of corrosion inhibitors for metals, particularly in acidic environments.
作用機序
The mechanism of action of 4-(6-Chloropyridin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of its anticancer activity, the compound inhibits cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression. By binding to these kinases, the compound prevents the phosphorylation of retinoblastoma protein, thereby halting cell division and inducing apoptosis in cancer cells.
類似化合物との比較
- 4-(Pyridin-2-yl)thiazol-2-amine
- 4-(Pyridin-4-yl)thiazol-2-amine
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
Comparison: 4-(6-Chloropyridin-2-yl)thiazol-2-amine is unique due to the presence of a chlorine atom at the 6-position of the pyridine ring, which enhances its reactivity and biological activity compared to its analogs. The chlorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
特性
分子式 |
C8H6ClN3S |
|---|---|
分子量 |
211.67 g/mol |
IUPAC名 |
4-(6-chloropyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6ClN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12) |
InChIキー |
LTERABJNNONMCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Cl)C2=CSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)

![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)




![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)


